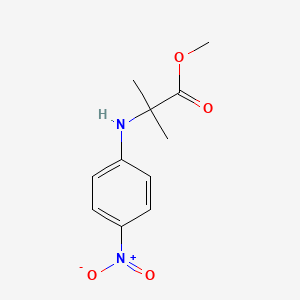
Methyl 2-methyl-2-(4-nitroanilino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-2-(4-nitroanilino)propanoate is a synthetic compound that has been widely used in scientific research for various purposes. It is a chemical compound that belongs to the class of organic compounds known as nitroanilines, which are used in the synthesis of many other compounds.
Wirkmechanismus
Methyl 2-methyl-2-(4-nitroanilino)propanoate acts as a substrate for enzymes, which catalyze the breakdown or synthesis of specific compounds. It binds to the active site of the enzyme and undergoes a chemical reaction, resulting in the formation of a product. The mechanism of action of this compound depends on the specific enzyme it interacts with.
Biochemical and Physiological Effects:
Methyl 2-methyl-2-(4-nitroanilino)propanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This can result in the activation of cholinergic receptors and the stimulation of the parasympathetic nervous system. It has also been found to inhibit the activity of dihydrofolate reductase, leading to a decrease in the synthesis of DNA and cell division.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-methyl-2-(4-nitroanilino)propanoate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a substrate for various enzymes. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment to handle it safely.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-methyl-2-(4-nitroanilino)propanoate in scientific research. One direction is the development of new drugs that target specific enzymes, such as acetylcholinesterase and dihydrofolate reductase. Another direction is the investigation of protein-ligand interactions, which can provide insights into the molecular mechanisms of various biological processes. Additionally, the use of this compound in the study of enzyme kinetics can lead to a better understanding of the catalytic mechanisms of enzymes.
Synthesemethoden
Methyl 2-methyl-2-(4-nitroanilino)propanoate can be synthesized through a reaction between 4-nitroaniline and 2-bromo-2-methylpropanoic acid. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-2-(4-nitroanilino)propanoate has been used in scientific research for various purposes, such as the development of new drugs, the study of enzyme kinetics, and the investigation of protein-ligand interactions. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used in the study of the inhibition of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA.
Eigenschaften
IUPAC Name |
methyl 2-methyl-2-(4-nitroanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,10(14)17-3)12-8-4-6-9(7-5-8)13(15)16/h4-7,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZCGCKEFKCLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-2-(4-nitroanilino)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

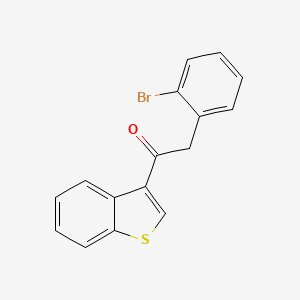
![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)
![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate](/img/structure/B2617334.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrobromide](/img/no-structure.png)
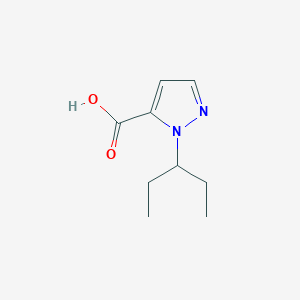
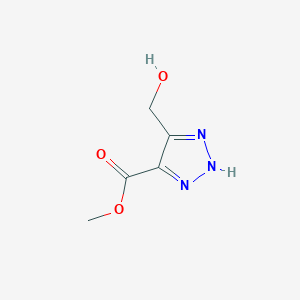
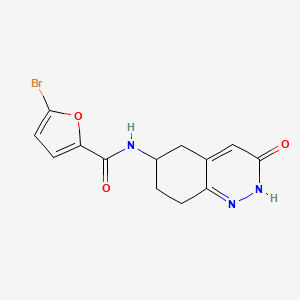
![1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone](/img/structure/B2617346.png)

![N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2617349.png)
![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)
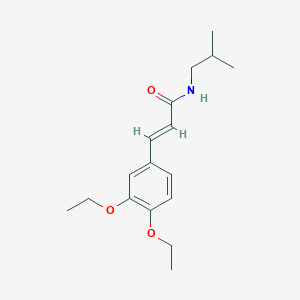
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)